Cas no 2137089-36-0 (4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl]-)
4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl]- Chemical and Physical Properties
Names and Identifiers
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- 4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl]-
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- Inchi: 1S/C6H8N2O3/c1-3(7)5-4(6(9)10)8-2-11-5/h2-3H,7H2,1H3,(H,9,10)/t3-/m0/s1
- InChI Key: ZXDQMHDXUOFVKQ-VKHMYHEASA-N
- SMILES: O1C([C@@H](N)C)=C(C(O)=O)N=C1
4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-373160-0.05g |
5-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid |
2137089-36-0 | 95.0% | 0.05g |
$2148.0 | 2025-03-18 | |
| Enamine | EN300-373160-0.1g |
5-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid |
2137089-36-0 | 95.0% | 0.1g |
$2251.0 | 2025-03-18 | |
| Enamine | EN300-373160-0.25g |
5-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid |
2137089-36-0 | 95.0% | 0.25g |
$2353.0 | 2025-03-18 | |
| Enamine | EN300-373160-0.5g |
5-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid |
2137089-36-0 | 95.0% | 0.5g |
$2455.0 | 2025-03-18 | |
| Enamine | EN300-373160-1.0g |
5-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid |
2137089-36-0 | 95.0% | 1.0g |
$2558.0 | 2025-03-18 | |
| Enamine | EN300-373160-2.5g |
5-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid |
2137089-36-0 | 95.0% | 2.5g |
$5014.0 | 2025-03-18 | |
| Enamine | EN300-373160-5.0g |
5-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid |
2137089-36-0 | 95.0% | 5.0g |
$7420.0 | 2025-03-18 | |
| Enamine | EN300-373160-10.0g |
5-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid |
2137089-36-0 | 95.0% | 10.0g |
$11001.0 | 2025-03-18 |
4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl]- Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl]-
4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl] (CAS No. 2137089-36-0): A Comprehensive Overview
4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl] (CAS No. 2137089-36-0) is a structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its oxazole ring and aminoethyl substituent, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The 4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl] molecule is synthesized through a series of well-defined chemical reactions, ensuring high purity and structural integrity. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is known for its stability and reactivity. The presence of the aminoethyl group at the 5-position adds a chiral center to the molecule, which is crucial for its biological activity and potential therapeutic effects.
Recent studies have highlighted the potential of 4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl] in various biological contexts. One notable area of research is its role as an inhibitor of specific enzymes involved in inflammatory pathways. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.
Beyond its anti-inflammatory properties, 4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl] has also shown promise in the treatment of neurodegenerative diseases. A study conducted by a team at the University of California, San Francisco, found that this compound can modulate the activity of certain neurotransmitter receptors, potentially offering neuroprotective effects. The ability to influence these receptors may have implications for conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl] have been extensively studied to ensure its suitability for clinical applications. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed from the gastrointestinal tract and has a moderate half-life, allowing for sustained therapeutic effects with minimal dosing frequency.
In preclinical trials, 4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl] has demonstrated low toxicity and high selectivity towards its target enzymes. These properties are crucial for minimizing side effects and enhancing patient compliance. Additionally, the compound's stability under various physiological conditions ensures that it remains effective throughout its therapeutic journey.
The potential applications of 4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl] extend beyond traditional pharmaceuticals. In the field of drug delivery systems, this compound can be incorporated into nanoparticles or liposomes to enhance its bioavailability and target specificity. Such formulations can improve the efficacy of treatments while reducing systemic exposure to the drug.
Moreover, 4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl] has been explored as a lead compound for developing new derivatives with enhanced therapeutic properties. Through structural modifications and optimization techniques, researchers aim to create analogs with improved potency and reduced side effects. These efforts are ongoing and hold promise for advancing the field of medicinal chemistry.
In conclusion, 4-Oxazolecarboxylic acid, 5-[(1S)-1-aminoethyl] (CAS No. 2137089-36-0) is a versatile compound with significant potential in various therapeutic areas. Its unique structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing medical treatments for a range of conditions.
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